molecular formula C17H18N2OS B5710234 N-(2-furylmethyl)-4-(4-isopropylphenyl)-1,3-thiazol-2-amine

N-(2-furylmethyl)-4-(4-isopropylphenyl)-1,3-thiazol-2-amine

Cat. No. B5710234
M. Wt: 298.4 g/mol
InChI Key: MJZYUWBKOMJGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4-(4-isopropylphenyl)-1,3-thiazol-2-amine is a compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as FMIA and has a molecular formula of C20H21NOS. FMIA is a thiazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of FMIA is not fully understood. However, studies have shown that FMIA can inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and cell division. FMIA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, FMIA has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
FMIA has been shown to have various biochemical and physiological effects. Studies have shown that FMIA can induce apoptosis in cancer cells, inhibit the activity of various enzymes, and inhibit the production of inflammatory cytokines. Additionally, FMIA has been shown to have anti-microbial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMIA is its potential use as an anti-tumor agent. FMIA has been shown to have anti-tumor activity in various cancer cell lines and animal models. Additionally, FMIA has been shown to have anti-inflammatory and anti-microbial activity. However, one of the main limitations of FMIA is its potential toxicity. Studies have shown that FMIA can be toxic at high concentrations and can cause cell death in normal cells.

Future Directions

There are several future directions for the study of FMIA. One of the main directions is the further investigation of its potential use as an anti-tumor agent. Studies are needed to determine the optimal dosage and administration methods for FMIA. Additionally, further studies are needed to investigate the potential use of FMIA in the treatment of neurodegenerative disorders. Another future direction is the investigation of the potential use of FMIA as an anti-inflammatory and anti-microbial agent. Studies are needed to determine the mechanism of action of FMIA and its potential use in the treatment of various inflammatory and infectious diseases.
Conclusion:
In conclusion, FMIA is a compound that has been extensively studied for its potential use in various scientific research applications. The synthesis of FMIA is a multi-step process that involves the use of various reagents and catalysts. FMIA has been shown to have anti-tumor activity, anti-inflammatory and anti-microbial activity, and potential use in the treatment of neurodegenerative disorders. However, further studies are needed to determine the optimal dosage and administration methods for FMIA and its potential toxicity.

Synthesis Methods

FMIA has been synthesized using various methods, including the reaction of 2-aminobenzothiazole with 4-isopropylbenzaldehyde and furfural in the presence of acetic acid. Another method involves the reaction of 2-aminobenzothiazole with 4-isopropylbenzaldehyde and furfurylamine in the presence of sulfuric acid. The synthesis of FMIA is a multi-step process that involves the use of various reagents and catalysts.

Scientific Research Applications

FMIA has been extensively studied for its potential use in various scientific research applications. One of the main applications of FMIA is in the field of cancer research. Studies have shown that FMIA has anti-tumor activity and can induce apoptosis in cancer cells. FMIA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, FMIA has been studied for its potential use as an anti-inflammatory and anti-microbial agent.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12(2)13-5-7-14(8-6-13)16-11-21-17(19-16)18-10-15-4-3-9-20-15/h3-9,11-12H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZYUWBKOMJGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-amine

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